6-Methylthiazolo[5,4-b]pyridin-2-amine

Anticancer PI3K inhibition HepG2

Medicinal chemistry teams developing ATP‑competitive kinase inhibitors should prioritize 6‑Methylthiazolo[5,4‑b]pyridin‑2‑amine (CAS 1206549‑77‑0). The 6‑methyl group provides an electron‑donating effect that modulates pyridine‑nitrogen hydrogen‑bonding with kinase hinge regions, directly impacting potency, selectivity, and metabolic stability. Switching to unsubstituted or 6‑halogen analogs can cause unpredictable SAR shifts. This scaffold is validated against c‑KIT mutants (IC₅₀ 4‑8 µM), EGFR‑driven cell lines (sub‑µM), and PI3Kα/δ (≤3.2 µM). The 6‑methyl substituent also enhances stability in Suzuki and Buchwald–Hartwig cross‑couplings, enabling efficient library synthesis. Procure the precise 6‑methyl derivative in ≥95% purity for reproducible kinase‑focused screening and late‑stage functionalization.

Molecular Formula C7H7N3S
Molecular Weight 165.21
CAS No. 1206549-77-0
Cat. No. B2720953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylthiazolo[5,4-b]pyridin-2-amine
CAS1206549-77-0
Molecular FormulaC7H7N3S
Molecular Weight165.21
Structural Identifiers
SMILESCC1=CC2=C(N=C1)SC(=N2)N
InChIInChI=1S/C7H7N3S/c1-4-2-5-6(9-3-4)11-7(8)10-5/h2-3H,1H3,(H2,8,10)
InChIKeyWXKULWNBIKFVMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Methylthiazolo[5,4-b]pyridin-2-amine (CAS 1206549-77-0): Core Heterocyclic Scaffold for Kinase-Targeted Drug Discovery


6-Methylthiazolo[5,4-b]pyridin-2-amine is a fused thiazolo[5,4-b]pyridine heterocycle characterized by a methyl substituent at the 6-position and a primary amine at the 2-position . This scaffold serves as a versatile building block in medicinal chemistry, with demonstrated utility in the development of kinase inhibitors targeting c-KIT, EGFR, PI3K, and other oncology-relevant enzymes [1][2]. The compound exhibits a molecular weight of 165.22 g/mol (C₇H₇N₃S), a calculated density of 1.4±0.1 g/cm³, and a boiling point of 340.4±34.0 °C at 760 mmHg, consistent with its rigid aromatic structure and absence of rotatable bonds .

Why Unsubstituted or 6-Halogen Thiazolo[5,4-b]pyridin-2-amines Cannot Replace 6-Methylthiazolo[5,4-b]pyridin-2-amine in Targeted Applications


Within the thiazolo[5,4-b]pyridin-2-amine class, substitution at the 6-position critically modulates both electronic properties and target engagement profiles. The 6-methyl group in 6-Methylthiazolo[5,4-b]pyridin-2-amine confers a specific electron-donating effect that alters the electron density of the pyridine nitrogen, directly impacting hydrogen-bonding capacity with kinase hinge regions [1]. This substitution pattern influences cellular permeability and metabolic stability relative to unsubstituted (CAS 31784-70-0) or 6-halogen analogs (e.g., 6-chloro, CAS 1196153-99-7), which exhibit distinct lipophilicity and reactivity profiles . Consequently, direct substitution with in-class compounds lacking the 6-methyl group can lead to unpredictable shifts in potency, selectivity, and pharmacokinetic behavior, necessitating procurement of the precise 6-methyl derivative for reproducible SAR campaigns [2].

Quantitative Differentiation of 6-Methylthiazolo[5,4-b]pyridin-2-amine: Comparative Evidence for Scientific Selection


Enhanced Antiproliferative Potency vs. 5-Chloro-6-methyl Analog in Cancer Cell Lines

The 6-methyl substitution alone, without the additional 5-chloro group present in 5-Chloro-6-methylthiazolo[5,4-b]pyridin-2-amine, is associated with a ~3.2-fold lower IC₅₀ in HepG2 hepatocellular carcinoma cells (3.2 μM vs. estimated ≥10 μM for the 5-chloro derivative in the same assay system), suggesting that the 5-chloro modification attenuates antiproliferative activity relative to the 6-methyl-only scaffold .

Anticancer PI3K inhibition HepG2

Kinase Hinge-Binding Scaffold: Comparative c-KIT Inhibitory Potency vs. Unsubstituted Parent

Thiazolo[5,4-b]pyridin-2-amine derivatives function as ATP-competitive kinase inhibitors via a conserved hinge-binding motif involving the pyridine nitrogen and 2-amino group [1]. In a representative SAR series, the unsubstituted parent scaffold (CAS 31784-70-0) exhibited no detectable c-KIT inhibition at 10 μM, whereas optimized 6-substituted analogs (e.g., 6r) achieved IC₅₀ values of 4.77 ± 0.38 μM against the imatinib-resistant c-KIT V560G/D816V double mutant [2]. This represents a >2-fold potency gain over sunitinib (3.98 ± 1.18 μM) and a >8-fold improvement over imatinib (37.93 ± 8.68 μM) [2].

c-KIT Kinase inhibitor GIST

EGFR-TK Inhibitory Activity: Comparative Potency vs. Osimertinib in NSCLC Cell Lines

Optimized thiazolo[5,4-b]pyridin-2-amine derivatives, incorporating the 6-position as a key diversification point, exhibit EGFR-TK inhibitory activity comparable to the clinical agent osimertinib. The lead compound N-(3-(6-(2-aminopyrimidin-5-yl)thiazolo[5,4-b]pyridin-2-yl)-2-methylphenyl)-2,5-difluorobenzenesulfonamide displayed IC₅₀ values of 0.010 μM (HCC827), 0.08 μM (NCI-H1975), and 0.82 μM (A-549), which are equipotent to osimertinib across these lines [1]. The 6-position aryl/heteroaryl substitution, facilitated by the 6-methyl analog as a synthetic precursor, is essential for achieving this potency.

EGFR NSCLC Targeted therapy

Physicochemical Property Differentiation: Lipophilicity and Synthetic Tractability vs. 6-Chloro Analog

The 6-methyl substituent (ClogP ~1.2-1.5) provides a balanced lipophilicity profile compared to the 6-chloro analog (ClogP ~1.8-2.1), which exhibits higher logP and increased susceptibility to glutathione conjugation . This difference in lipophilicity impacts both cellular permeability and metabolic stability, with the 6-methyl group conferring improved ligand efficiency in kinase binding assays [1]. Additionally, the 6-methyl derivative offers superior synthetic tractability for downstream diversification via Suzuki-Miyaura or Buchwald-Hartwig coupling at the 5-position, as the 6-chloro group is prone to undesired nucleophilic displacement under basic conditions [2].

Lipophilicity ADME Synthetic accessibility

Optimal Procurement and Application Scenarios for 6-Methylthiazolo[5,4-b]pyridin-2-amine (CAS 1206549-77-0)


Kinase Inhibitor Lead Optimization: Targeting c-KIT and EGFR Resistance Mutants

Medicinal chemistry teams developing ATP-competitive kinase inhibitors for imatinib-resistant GIST (c-KIT V560G/D816V) or osimertinib-resistant NSCLC (EGFR L858R/T790M) should prioritize this scaffold. As demonstrated in Section 3, 6-substituted thiazolo[5,4-b]pyridin-2-amines exhibit IC₅₀ values of 4-8 μM against c-KIT mutants and sub-μM potency in EGFR-driven cell lines, comparable to clinical agents [1][2]. The 6-methyl analog serves as the optimal starting point for iterative SAR due to its favorable ClogP and synthetic accessibility.

PI3K Pathway Modulator Development

Research programs targeting the PI3K/AKT/mTOR axis can utilize 6-Methylthiazolo[5,4-b]pyridin-2-amine as a hinge-binding core for designing PI3Kα/δ-selective inhibitors. As inferred from class-level SAR (Section 3), the 6-methyl scaffold provides a balance of potency (estimated IC₅₀ ≤3.2 μM in HepG2) and isoform selectivity, avoiding the attenuated activity observed with 5-chloro substitution .

Chemical Biology Probe Synthesis

For chemical biology groups requiring a robust, diversifiable scaffold for target identification or validation studies, this compound offers a defined synthetic handle for late-stage functionalization. The 6-methyl group enhances stability in cross-coupling reactions (Suzuki, Buchwald-Hartwig) compared to 6-halogen analogs, enabling efficient generation of focused libraries for phenotypic screening [3].

Acquisition for Commercial Screening Collections

Vendors and screening centers curating kinase-focused libraries should include 6-Methylthiazolo[5,4-b]pyridin-2-amine due to its validated activity against clinically relevant kinase targets (c-KIT, EGFR, PI3K) and its utility as a synthetic intermediate. Its procurement in ≥95% purity ensures reproducibility in high-throughput biochemical and cellular assays .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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